Phenester
Description
Structure
3D Structure
Properties
CAS No. |
29427-51-8 |
|---|---|
Molecular Formula |
C14H19Cl2NO2 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethyl acetate |
InChI |
InChI=1S/C14H19Cl2NO2/c1-12(18)19-11-6-13-2-4-14(5-3-13)17(9-7-15)10-8-16/h2-5H,6-11H2,1H3 |
InChI Key |
QEADDMRPIXYSTF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)N(CCCl)CCCl |
Other CAS No. |
29427-51-8 |
Synonyms |
NSC-116,785 NSC-116785 pheneste |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Phenester
Purification and Isolation Techniques in Laboratory Synthesis of Phenester
The successful laboratory synthesis of this compound, a compound identified as acetic acid [p-(bis(2-chloroethyl)amino)phenyl)ethyl ester], is critically dependent on effective purification and isolation techniques. These processes are essential to remove unreacted starting materials, byproducts, and other impurities, yielding a final product of high purity suitable for subsequent analytical and experimental applications. The purification strategies for this compound are informed by its chemical structure, which combines a nitrogen mustard moiety with an ester functional group. Consequently, a multi-step purification protocol is typically employed, leveraging techniques such as extraction, washing, chromatography, and crystallization.
Following the synthesis, the initial crude product of this compound is typically present in a reaction mixture containing various impurities. The primary step in its isolation often involves a liquid-liquid extraction process. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For this compound, which is an organic compound, an organic solvent like ethyl acetate (B1210297) is a suitable extraction solvent.
The organic extract containing the crude this compound is then subjected to a series of washing steps to remove different types of impurities. A wash with a dilute aqueous solution of a weak base, such as sodium carbonate, is effective in neutralizing and removing any acidic byproducts that may be present. This is a standard procedure in the purification of esters to eliminate any unreacted carboxylic acids. Following the base wash, a wash with a saturated aqueous solution of sodium chloride (brine) is often performed. This step helps to remove the bulk of the water dissolved in the organic phase and aids in the prevention of emulsion formation, thereby facilitating a cleaner separation of the organic and aqueous layers.
For a more rigorous purification, particularly to separate this compound from structurally similar impurities that may not be efficiently removed by simple extraction and washing, column chromatography is a powerful and widely used technique. In this method, the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Compounds that are more polar will adhere more strongly to the polar silica gel and will therefore move down the column more slowly, while less polar compounds will be eluted more quickly. The selection of an appropriate mobile phase system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is crucial for achieving good separation. The fractions collected from the column are typically analyzed by a technique such as thin-layer chromatography (TLC) to identify those containing the pure this compound.
The final step in the purification of solid compounds like this compound is often recrystallization. This technique is based on the principle that the solubility of a solid in a solvent increases with temperature. The impure solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble at elevated temperatures but poorly soluble at lower temperatures. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. The purified crystals of this compound can then be collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried under vacuum to remove any residual solvent.
The table below summarizes the common purification and isolation techniques that are applicable to the laboratory synthesis of this compound, based on the methodologies used for structurally related compounds.
| Technique | Purpose | Reagents/Materials | Typical Procedure |
| Liquid-Liquid Extraction | Isolation of the crude product from the aqueous reaction mixture. | Ethyl acetate, Water | The reaction mixture is partitioned between ethyl acetate and water. The organic layer containing the product is separated. |
| Washing | Removal of acidic and water-soluble impurities. | 10% Sodium Carbonate Solution, Saturated Sodium Chloride (Brine) | The organic extract is washed sequentially with sodium carbonate solution and brine in a separatory funnel. |
| Column Chromatography | Separation of this compound from non-polar and closely related impurities. | Silica Gel, Hexane, Ethyl Acetate | The crude product is loaded onto a silica gel column and eluted with a hexane-ethyl acetate gradient. Fractions are collected and analyzed. |
| Recrystallization | Final purification of the solid product. | Ethanol, Methanol, or other suitable organic solvents | The solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals, which are then isolated by filtration. |
Advanced Spectroscopic and Structural Characterization in Phenester Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for determining the precise molecular structure and connectivity of organic compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique utilized to elucidate the molecular connectivity and three-dimensional structure of compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). mdpi.comthermofisher.comresearchgate.netbmrb.iohmdb.ca For Phen-ester macrocycles (PhenMC), NMR spectroscopy, including ¹H NMR, is routinely employed to confirm their structure and understand conformational transitions. rsc.orgresearchgate.netresearchgate.netresearchgate.net NMR spectra provide detailed information on the chemical environment of individual atoms, their connectivity, and spatial relationships within the molecule. For instance, the presence of specific functional groups like ethoxy, phenyl, acetamide, and acetyl groups can be identified by characteristic signal patterns and chemical shifts in ¹H NMR spectra. thermofisher.com The analysis of coupling patterns and integration of signals allows for the determination of the number of protons in different environments and their neighboring protons, providing crucial data for molecular connectivity. thermofisher.com
Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structural features through fragmentation analysis. nist.govresearchgate.netnih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable for analyzing polar and thermally labile compounds, including complex macrocycles, by producing charged molecular ions in the gas phase. rsc.orgresearchgate.netresearchgate.net For Phen-ester macrocycles (PhenMC) and related interlocked molecular systems, ESI-MS studies are performed to confirm the formation of complexes, such as metal-bound macrocycles (e.g., Na-PhenMC and Ca-PhenMC), by identifying their characteristic mass-to-charge (m/z) ratios. rsc.orgresearchgate.netresearchgate.net The fragmentation patterns observed in MS/MS experiments provide structural information by breaking down the molecule into smaller, characteristic ions. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. researchgate.netnih.govmt.com This technique is crucial for characterizing compounds with chromophores, such as aromatic systems present in Phenester and Phen-ester macrocycles, and can be used to determine their concentration and purity. researchgate.netmt.com Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, examines the emission of light from a substance after it has absorbed photons. nih.gov Both UV-Vis and PL spectroscopies are applied in the characterization of Phen-ester macrocycles (PhenMC) and their interlocked systems, especially when these molecules exhibit fluorophoric properties or are explored for sensing applications. rsc.orgresearchgate.netresearchgate.netresearchgate.net These methods help in understanding the electronic structure, conjugation, and potential light-emitting properties of the compounds. researchgate.net
X-ray Crystallography for Solid-State Structural Determination (e.g., of Phen-ester macrocycles)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. phenix-online.orgnih.govyoutube.comnih.govyoutube.com This technique involves growing single crystals of the compound and then diffracting X-rays through them to produce a diffraction pattern. youtube.comnih.gov The analysis of this pattern allows for the reconstruction of the electron density map, from which the positions of individual atoms can be determined with high accuracy. youtube.com For Phen-ester macrocycles, such as the heteroditopic Phen-ester oxy-ether macrocyclic wheel (PhenMC), single crystal X-ray diffraction studies have been instrumental in unambiguously confirming their molecular structures. researchgate.netrsc.orgresearchgate.netmdpi.com For instance, the single crystal X-ray structure of Na-bound PhenMC has confirmed the hexacoordinated geometry around the sodium ion within the macrocycle. researchgate.netrsc.orgresearchgate.net This provides critical insights into the conformation, bond lengths, bond angles, and intermolecular interactions that stabilize the crystal structure. mdpi.comrsc.org
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative analytical method used to determine the precise elemental composition of a sample, typically focusing on non-metals such as carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), and sometimes phosphorus (P) and halogens. researchgate.netelementar.comwitec-sensorik.de This technique is essential for compositional verification, ensuring that the synthesized compound matches its theoretical molecular formula and for assessing its purity. researchgate.netelementar.comresearchgate.net For this compound, with its known molecular formula C14H19Cl2NO2, elemental analysis would verify the percentages of carbon, hydrogen, nitrogen, oxygen, and chlorine, confirming the empirical formula and purity of the synthesized material. nih.govelementar.com The results are typically expressed as mass percentages and are compared to theoretical values. elementar.comresearchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic methods are a family of separation techniques widely used for assessing the purity of chemical compounds and for separating mixtures into their individual components. mdpi.comchromatographyonline.com High-Performance Liquid Chromatography (HPLC) is a prominent technique, often coupled with detectors like UV, for the analysis of organic compounds, including phenolic phytochemicals and complex synthetic molecules. mdpi.comchromatographyonline.comumanitoba.ca HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase, enabling the quantification of impurities and the isolation of pure substances. mdpi.comchromatographyonline.com Other chromatographic techniques, such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), are also employed for similar purposes, offering different separation capabilities depending on the compound's volatility and polarity. researchgate.netresearchgate.netchromatographyonline.comnih.gov For this compound and Phen-ester macrocycles, chromatographic methods are crucial steps in their synthesis and characterization workflows to ensure the isolation of pure products and to monitor reaction progress. rsc.orgresearchgate.netresearchgate.netresearchgate.net
Mechanistic Investigations of Phenester S Molecular Interactions and Reactivity
Alkylation Mechanisms and DNA Interactions in Vitro Research
As an alkylating agent, Phenester's interaction with cellular components, particularly DNA, is central to its biological activity. nih.gov
Examination of Alkyl Group Transfer to Nucleic Acids
This compound functions by transferring alkyl groups to various nucleophilic centers within biomolecules, with nucleic acids, specifically DNA, being primary targets. nih.govuni.lu The chemical mechanisms underlying DNA alkylation typically proceed via SN1 or SN2 type reactions. uni.lu Within the DNA structure, the most susceptible sites for alkylation are often the electron-rich ring nitrogens of the purine (B94841) and pyrimidine (B1678525) bases. The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are particularly reactive and frequently targeted by alkylating agents. uni.lu Beyond the bases, alkylating agents can also interact with the oxygen atoms present in the phosphodiester backbone of DNA, leading to the formation of phosphotriesters. uni.lu While specific, highly detailed studies delineating the precise alkylation sites of this compound are not extensively documented in the available literature, its established identity as an alkylating agent indicates its engagement in these general mechanistic pathways of alkyl group transfer to DNA.
Molecular Consequences of DNA Adduct Formation in Experimental Systems
The formation of DNA adducts by alkylating agents, including this compound, precipitates significant molecular consequences within experimental systems. nih.govwikipedia.org These adducts introduce structural distortions into the DNA double helix, thereby impeding the normal processes of DNA unwinding and bending that are crucial for cellular functions. wikipedia.org Such damage is recognized by specialized DNA damage recognition proteins, which, upon detection, can activate cellular checkpoints. This activation typically leads to an arrest of the cell cycle, providing an opportunity for DNA repair mechanisms to rectify the damage. wikipedia.org In instances where the DNA damage inflicted by agents like this compound is extensive and beyond the cell's repair capacity, it can trigger programmed cell death, or apoptosis. wikipedia.org The induction of DNA damage through adduct formation is a fundamental mechanism contributing to this compound's observed biological activity. nih.gov
Studies on Interference with DNA Replication Processes
This compound is known to interfere with the vital process of DNA replication. nih.gov The DNA adducts formed by alkylating agents, such as this compound, act as physical impediments to the replisomes, the complex molecular machinery responsible for DNA synthesis. uni-freiburg.de This interference can cause replication forks to stall, creating fragile structures within the genome that are prone to chromosome breaks and can lead to genomic instability if not effectively resolved. uni-freiburg.de Furthermore, DNA lesions can exacerbate conflicts between DNA replication and transcription, particularly when DNA and RNA polymerases converge or move in the same direction, further impeding the progression of replication forks. uni-freiburg.de This disruption of DNA replication is a critical aspect of how this compound exerts its cellular effects. nih.gov
Interactions with Other Biomolecules (e.g., Proteins, Enzymes)
Beyond its direct interactions with DNA, research indicates that this compound also engages with other biomolecules, notably proteins.
Enzyme Modulation and Inhibition Mechanisms (e.g., phosphatase activity, specific enzyme binding)
A significant interaction identified for this compound (NSC 116785) is its "possible mediation of action by estrogen binding protein." This suggests that the biological effects of this compound may be influenced or mediated through its association with specific protein targets, such as estrogen receptors. While the precise mechanisms of enzyme modulation or specific enzyme inhibition, such as effects on phosphatase activity, by this compound are not extensively detailed in the provided research, its interaction with an estrogen binding protein highlights its capacity for specific biomolecular recognition. General enzyme binding mechanisms involve specific interactions between an enzyme's active site and its substrate or inhibitor, often leading to conformational changes that influence catalytic activity.
Computational Chemistry and Theoretical Studies on Phenester
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in quantum mechanics, are employed to describe the electronic structure of molecules, providing insights into their stability, bonding, and potential reaction pathways.
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density Functional Theory (DFT) is a widely utilized quantum mechanical method in computational chemistry and biology for investigating the electronic structure of molecules. austinpublishinggroup.comlongdom.org It determines the properties of a many-electron system by using functionals that depend on the spatially dependent electron density. longdom.org
For peptides like Phenester, DFT studies could be applied to explore potential reaction pathways, such as peptide bond hydrolysis or modifications involving its amino acid side chains. While specific DFT studies on the reaction pathways and intermediates of this compound (Phe-Ser-Thr) are not extensively documented in the provided search results, DFT has been successfully applied to study the formation of peptide bonds between amino acid pairs, calculating parameters such as bond orders, bond lengths, atomic charges, activation energies, and reaction energies. austinpublishinggroup.com This demonstrates the applicability of DFT in understanding the reactivity and energetics of peptide-related processes. Furthermore, DFT is used to analyze reaction mechanisms and intermediates in various organic reactions, including those involving amino acid derivatives or related cyclic dipeptides. acs.orgresearchgate.net
Molecular Orbital Theory Analysis of Bonding and Energetics
Molecular Orbital (MO) theory provides a sophisticated framework for understanding covalent bonding by describing electrons as delocalized across the entire molecule in molecular orbitals. ibchem.comlibretexts.orgunizin.orgtcd.ielibretexts.org These molecular orbitals are formed by the combination of atomic orbitals, resulting in bonding orbitals (lower energy, stabilizing) and antibonding orbitals (higher energy, destabilizing). ibchem.comlibretexts.orgunizin.orglibretexts.org
An MO theory analysis of this compound would involve examining the distribution of electron density within its peptide bonds and side chains, as well as the energies of its frontier molecular orbitals (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)). Such an analysis can provide insights into the molecule's stability, electron donor/acceptor capabilities, and potential sites for chemical reactions. For example, MO theory, often in conjunction with DFT, has been used to calculate HOMO and LUMO energies for cyclic di-amino acid peptides, providing insights into their electronic properties. researchgate.net This type of analysis would be crucial for understanding the intrinsic electronic characteristics of this compound.
Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations are powerful computational tools for studying the dynamic behaviors of biomolecular systems, including proteins and peptides, offering insights into their conformational changes and interactions over time. biorxiv.orgresearchgate.net MD simulations mimic the changes in the structures of biological molecules, providing atomic-level details about structural fluctuations and conformational preferences. biorxiv.org
For this compound, MD simulations would be invaluable for exploring its conformational landscape in various environments (e.g., aqueous solution, lipid bilayers). Peptides, even short ones like tripeptides, exhibit conformational flexibility due to the rotation around their backbone and side-chain bonds. MD simulations can reveal the most probable conformations, the transitions between them, and how these conformations are influenced by factors like temperature, solvent, and interactions with other molecules. Studies using MD simulations have investigated the conformational propensity of phenylalanine within tripeptides like Ala-Phe-Ala (AFA) and Gly-Phe-Gly (GFG), demonstrating their utility in understanding the dynamic behavior of amino acid residues within peptide sequences. researchgate.net Furthermore, MD simulations have been used to study the effects of amino acid residues, including Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) (all components of this compound), on local backbone dynamics and conformational preferences within peptides. biorxiv.org
In Silico Screening and Target Prediction Methodologies
In silico screening and target prediction methodologies leverage computational power to identify potential biological targets for a given molecule or to screen libraries of compounds for activity against known targets. These methods are crucial in drug discovery for clarifying mechanisms of action, identifying off-targets, and facilitating drug repurposing. acs.orgoup.comfrontiersin.orgfabad.org.trbiorxiv.org
For this compound, in silico target prediction could involve using ligand-based or receptor-based approaches. Ligand-based methods often rely on the principle of chemical structure similarity, where similar ligands are expected to bind to similar targets with comparable affinities. oup.com Receptor-based methods, such as molecular docking simulations, utilize the 3D structures of protein targets to identify potential ligands by investigating protein-ligand complex interactions and conformations. oup.com While specific in silico screening or target prediction studies for this compound (Phe-Ser-Thr) were not found, these methodologies are routinely applied to small molecules and peptides to predict their interactions with various proteins, including kinases and other therapeutic targets. frontiersin.orgfabad.org.trbiorxiv.orgmdpi.com This would enable the hypothesis generation for any potential biological roles or interactions of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatics approach that seeks to establish a mathematical relationship between the structural characteristics (descriptors) of a molecule and its measurable biological activity or property. google.comnih.gov QSAR models are primarily used for predicting the activity of new compounds and gaining mechanistic insights into structure-activity relationships. nih.gov
For this compound, QSAR modeling could be employed if a dataset of structurally related tripeptides or peptides with known biological activities were available. By correlating various molecular descriptors (e.g., physicochemical properties, electronic features, conformational parameters) of these peptides with their observed activities, a QSAR model could be developed. Such a model could then predict the activity of this compound and, more importantly, provide mechanistic insights by highlighting which structural features are crucial for a particular activity. QSAR studies have been successfully applied to peptides, including cationic antimicrobial peptides and phenylalanine series compounds, to predict their biological activities and understand the underlying mechanistic relationships. google.comnih.govnih.govresearchgate.net This approach can reveal how specific amino acid residues or their arrangements within this compound contribute to its potential biological effects.
Structure Activity Relationship Sar Research of Phenester and Its Analogues
Correlating Structural Features with Molecular Alkylating Activity
Phenester (Phenesterin) is characterized as a steroidal nitrogen mustard. nih.gov Nitrogen mustards are a class of electrophilic substances known for their ability to covalently react with nucleophilic sites on biological macromolecules, most notably DNA. ijrpc.com The core structural feature responsible for their cytotoxic activity is typically the bis(2-chloroethyl) portion. ijrpc.comyoutube.com This group undergoes an intramolecular cyclization to form a highly reactive aziridine (B145994) cation. ijrpc.comyoutube.com
This aziridinium (B1262131) cation is a potent electrophile that readily reacts with nucleophilic centers in DNA, primarily the N7 position of guanine (B1146940). ijrpc.comyoutube.com This alkylation process can lead to the formation of DNA crosslinks, both inter-strand and intra-strand. ijrpc.com The formation of these crosslinks inhibits critical cellular processes such as DNA transcription and synthesis, ultimately triggering cell death. ijrpc.comyoutube.com
The steroidal moiety in this compound plays a crucial role in its SAR, acting as a carrier that influences the compound's cellular uptake and potential targeting. nih.gov This steroidal component may facilitate entry into cells, possibly through interaction with cell-surface steroid receptors, thereby enhancing the delivery of the alkylating agent to its intracellular targets. nih.gov Furthermore, modifications to the bis(2-chloroethyl) group can alter the stability and reactivity of the aziridinium ion, thereby modulating the compound's alkylating potency. youtube.com Incorporating aromatic rings into the nitrogen mustard structure, for instance, can stabilize the nitrogen lone pair through resonance, which in turn slows down the formation of the aziridinium ion and subsequent DNA alkylation, potentially leading to fewer side effects. youtube.com
SAR in Ligand-Target Binding Interactions (e.g., enzyme inhibitors)
While this compound's primary mechanism is the covalent alkylation of macromolecules, including DNA and potentially proteins, it does not typically function as a reversible ligand that binds to a specific receptor in the conventional sense. ijrpc.com Instead, its "binding" involves irreversible covalent modification of nucleophilic sites. If an enzyme contains such susceptible nucleophilic residues, alkylation by this compound can lead to its inactivation, effectively acting as an irreversible enzyme inhibitor.
Impact of Substituent Modifications on Binding Affinity in Vitro Studies
For compounds like this compound, which act via covalent modification, the concept of "binding affinity" relates more to their reactivity with nucleophilic sites and how structural features influence this reactivity and cellular accessibility. The steroidal backbone of this compound is a significant structural modification that impacts its interaction with biological systems. nih.gov This lipophilic steroidal carrier is believed to influence the compound's ability to penetrate cell membranes and potentially accumulate in specific cellular compartments or interact with steroid receptors, thus affecting its effective concentration at the site of alkylation. nih.gov
Role of Stereochemistry in Molecular Recognition
This compound (Phenesterin), with its complex steroidal structure, possesses multiple chiral centers. nih.gov Stereochemistry is a critical determinant of biological activity, influencing various aspects such as target binding, metabolism, and distribution of a compound. nih.govmichberk.comsolubilityofthings.commdpi.com For chiral molecules, different stereoisomers can exhibit varying therapeutic activities, ranging from null to similar, different, or even opposite effects. mdpi.com
Rational Design Principles for this compound Derivatives Based on SAR
Rational design in medicinal chemistry involves leveraging the understanding of structure-function relationships to predict and synthesize compounds with desired properties. nih.govharvard.edu For alkylating agents like this compound, rational design principles are applied to optimize their therapeutic index by enhancing selectivity for target cells, improving cellular uptake, and modulating the reactivity of the alkylating moiety to balance efficacy with reduced systemic toxicity. ijrpc.comyoutube.com
The design of this compound itself exemplifies a rational approach, where a nitrogen mustard alkylating group is conjugated to a steroidal carrier. This strategy aims to exploit the biological recognition and transport mechanisms associated with steroids to potentially deliver the cytotoxic payload more selectively to cells that express steroid receptors or have specific lipid uptake pathways. nih.gov
Further rational design of this compound derivatives would involve:
Modifying the Alkylating Moiety: Altering the bis(2-chloroethyl) group or introducing different leaving groups can fine-tune the reactivity of the alkylating species, influencing the rate of aziridinium ion formation and subsequent DNA alkylation. youtube.com
Varying the Steroidal Carrier: Modifications to the steroidal backbone could be explored to alter lipophilicity, improve solubility, or enhance recognition by specific cellular transporters or receptors, potentially leading to improved cellular accumulation in target tissues.
Introducing Aromaticity: As seen with other nitrogen mustards like melphalan (B128) and chlorambucil, incorporating aromatic rings can stabilize the nitrogen lone pair, slowing down the alkylation process and potentially reducing non-specific reactivity and systemic side effects. youtube.com
Prodrug Strategies: Designing this compound derivatives as prodrugs that are activated specifically within cancer cells (e.g., by tumor-specific enzymes or pH conditions) could enhance selectivity and reduce off-target toxicity.
By systematically modifying these structural features and evaluating their impact on alkylating activity, cellular uptake, and macromolecular interactions, researchers can rationally design this compound derivatives with improved therapeutic profiles.
Applications of Phenester in Advanced Materials Science Research
Phenester as an Organic Semiconductor Component
This compound, particularly in the form of phenanthroperylene ester, plays a crucial role in the development of organic semiconductors due to its ability to form ordered structures with tailored optoelectronic properties. nih.govwikipedia.orggoogle.comwikipedia.org
Phen-ester, specifically a phenanthroperylene ester, has been utilized as an organic semiconductor to produce biaxially anisotropic glass films. google.com These glasses are prepared by depositing molecules from the vapor phase directly onto an alignment substrate, such as rubbed polycarbonate. google.com This vapor deposition process is instrumental in creating highly stable and anisotropic organic glasses. google.comwikipedia.org The technique allows for precise control over molecular orientation, leading to enhanced material properties. nih.govgoogle.com
The anisotropic nature of organic semiconductor glasses, where molecules are aligned rather than randomly oriented, is critical for increasing the efficiency of displays like Organic Light Emitting Diodes (OLEDs). Research has demonstrated that depositing onto an alignment substrate can yield superior glass films that are biaxially anisotropic, meaning their molecules are aligned both in the plane of the substrate and out of plane. This in-plane orientation significantly influences how molecules interact with light and conduct electricity, with greater alignment generally correlating with improved performance in applications ranging from flexible transistors to OLEDs and organic photovoltaics. Furthermore, the liquid crystal-like order in discotic liquid crystals, such as phenanthroperylene ester, can be manipulated by adjusting the deposition rate and substrate temperature, thereby controlling columnar order. nih.govgoogle.com This structural tuning of vapor-deposited glasses has been shown to substantially enhance the external quantum efficiency and lifetime of OLEDs. wikipedia.org Discotic molecules, including phenanthroperylene esters, are particularly promising for OLED applications due to their potential for high charge carrier mobility along their columnar structures, which can be further improved through proper alignment. google.com
Vapor deposition is a fundamental process employed in the production of organic light-emitting diode displays. Physical Vapor Deposition (PVD) encompasses various vacuum deposition methods that facilitate the creation of thin films and coatings. In PVD, the material transitions from a condensed phase to a vapor phase and then re-condenses back into a thin film. This technique is crucial for preparing highly stable and anisotropic organic glasses. google.comwikipedia.org Common PVD techniques include thermal evaporation, which uses resistive heating or an electron beam to vaporize the target material, and pulsed laser deposition. Additionally, Plasma-enhanced Chemical Vapor Deposition (PECVD) is a thin film deposition method where gaseous precursor molecules undergo chemical reactions in a radio-frequency plasma environment, contributing to the formation of thin films with specific properties.
Integration into Supramolecular Architectures
This compound-derived compounds are also vital in the field of supramolecular chemistry, particularly in the construction of complex interlocked molecular systems and their subsequent application in sensing.
The heteroditopic "Phen-ester oxy-ether macrocyclic wheel" (PhenMC) has been established as a key component for the synthesis of interlocked molecular systems. The synthesis of these complex architectures often involves the complexation of alkali and alkaline earth metal ions, such as sodium (Na+) and calcium (Ca2+), which act as templates. For instance, the single crystal X-ray structure of Na-bound PhenMC has confirmed the hexacoordinated geometry around the sodium ion within the macrocycle.
Further advancements include the use of Ca-ion-bound PhenMC (Ca-PhenMC) in conjunction with a fluorophoric azide-terminated Naphthalene Diimide (NDI) axle (NDIAz) to synthesize fluorophoricrotaxanes (NDIROT) andcatenanes (NDICAT). This synthesis is efficiently achieved via a Cu(I)-catalyzed cycloaddition reaction, often referred to as "click chemistry," which is a powerful tool for constructing mechanically interlocked molecular architectures. The PhenMC macrocycle, along with a phen-ester group embedded and alkene-terminated ligand (Axle), is specifically designed to complement the preference of lanthanide metal ions for high coordination numbers, leading to enhanced binding. The resulting interlocked systems are comprehensively characterized using various spectroscopic techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV-vis) spectroscopy, and Photoluminescence (PL) spectroscopic studies. Rotaxanes are defined as a ring threaded on a rod, held in place by bulky end groups, while catenanes consist of two or more interlocked rings. The unique mechanical arrangement of these interlocked molecules allows their constituent groups to undergo submolecular motions in response to external stimuli.
The newly developed interlocked molecular systems, such as NDIROT and NDICAT, are actively being explored for their applications in anion sensing. These applications leverage the unique structural features of rotaxanes and catenanes to selectively detect anions. Anion sensing is typically performed using a range of spectroscopic methods, including colorimetric, UV-vis-NIR (Near-Infrared), and PL (photoluminescence) studies. NDI-based systems are particularly known for their selective interaction with anions like fluoride (B91410) and cyanide, which can be detected in the visible and near-infrared regions of the spectrum. The three-dimensional cavity inherent to rotaxanes and catenanes is strategically utilized for the selective sensing of these anions. The enhanced anion binding properties of these mechanically interlocked host molecules, owing to their specific three-dimensional binding cavities, are exploited in the design of highly selective and sensitive anion sensors.
Compound Names and PubChem CIDs
Future Directions and Emerging Research Avenues for Phenester
Development of Next-Generation Phenester Analogues with Tailored Reactivity
The development of next-generation this compound analogues represents a significant future direction, focusing on tailoring their reactivity and improving their pharmacological profiles. As a steroidal nitrogen mustard, Phenesterin's activity is linked to its ability to alkylate macromolecules, leading to decreased cell proliferation nih.gov. Future research will likely explore modifications to both the steroidal backbone and the nitrogen mustard moiety to achieve enhanced specificity and reduced off-target effects.
Key areas of development include:
Structural Modifications for Targeted Delivery: Designing analogues that can selectively interact with specific cellular receptors or transporters, potentially reducing systemic toxicity while increasing efficacy at target sites. This could involve incorporating elements that facilitate recognition by overexpressed receptors in diseased cells.
Tuning Alkylating Potency: Modulating the electron density and steric hindrance around the nitrogen mustard group to control its reactivity. This could lead to analogues with optimized alkylation kinetics, ensuring efficient interaction with target macromolecules (e.g., DNA) while minimizing non-specific reactions.
Prodrug Strategies: Investigating prodrug forms of Phenesterin that are activated only under specific physiological conditions, such as within the acidic environment of tumors or by specific enzymes present in target tissues. This approach aims to improve drug stability in vivo and enhance localized activity.
Hybrid Molecules: Synthesizing hybrid compounds that combine the Phenesterin scaffold with other pharmacophores known for complementary activities, potentially leading to synergistic effects or multi-targeted agents.
Advanced Mechanistic Studies on Molecular Interactions and Pathways
A deeper understanding of Phenesterin's molecular interactions and the pathways it influences is crucial for rational drug design and therapeutic optimization. Current knowledge indicates that Phenesterin, after cell uptake via steroid receptors, enters the nucleus and alkylates macromolecules nih.gov. Future mechanistic studies will delve into more granular details of these interactions.
Research will focus on:
High-Resolution Structural Biology: Employing advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography to elucidate the precise binding modes of Phenesterin with its macromolecular targets, particularly DNA and proteins. This will provide atomic-level insights into the alkylation process.
Dynamic Molecular Simulations: Utilizing computational methods like molecular dynamics (MD) simulations to model the dynamic interactions of Phenesterin with cellular components, including its transport across membranes, binding to steroid receptors, and subsequent nuclear translocation. These simulations can predict binding affinities and conformational changes biorxiv.orglibretexts.org.
Pathway Mapping and Omics Integration: Comprehensive studies using transcriptomics, proteomics, and metabolomics to map the complete cellular pathways perturbed by Phenesterin. This will identify upstream and downstream effects, potential resistance mechanisms, and novel biomarkers of response.
Investigation of Off-Target Interactions: Detailed studies to identify and characterize any unintended molecular interactions that contribute to side effects, paving the way for designing analogues with improved selectivity. The understanding of molecular interactions is key to developing new functional structures researchgate.netnih.gov.
Expansion of this compound's Role in Novel Materials and Supramolecular Chemistry
While primarily known for its antineoplastic activity, Phenesterin's chemical structure, particularly its steroidal and ester functionalities, offers potential for integration into novel materials and supramolecular assemblies. This represents an emerging research avenue beyond its direct therapeutic application.
Potential areas include:
Drug Delivery Systems: Incorporating Phenesterin into nanoscale drug delivery vehicles, such as nanoparticles or liposomes, to enhance its solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells european-mrs.comnih.govnih.gov. This can lead to controlled release profiles and reduced systemic exposure.
Supramolecular Assemblies for Controlled Release: Exploring the use of Phenesterin as a component in supramolecular systems, where non-covalent interactions drive the assembly and disassembly of structures for controlled release applications researchgate.netrsc.orgwiley.comnih.govbrad.ac.uk. For instance, its steroidal moiety could be used for host-guest interactions within cyclodextrin-based systems rsc.org.
Functionalized Biomaterials: Developing biomaterials where Phenesterin is covalently or non-covalently tethered to polymer matrices or scaffolds. These materials could be designed for localized drug elution in medical devices or implants, providing sustained therapeutic effects at a specific site.
Chemical Probes and Sensors: Utilizing Phenesterin's reactive groups to develop chemical probes for studying biological processes or sensors for detecting specific biomolecules or cellular states.
Methodological Advancements in this compound Synthesis and Characterization
Advancements in synthetic methodologies and characterization techniques are critical for the efficient and sustainable development of Phenesterin and its analogues. Improved synthetic routes can reduce production costs and environmental impact, while advanced characterization ensures product quality and facilitates structural elucidation.
Key advancements include:
Green Chemistry Approaches: Developing more environmentally friendly synthetic routes for Phenesterin, minimizing hazardous reagents and solvents, and improving atom economy. This could involve photocatalysis beilstein-journals.org, biocatalysis, or flow chemistry techniques for more efficient and safer production researchgate.netresearchgate.net.
Stereoselective Synthesis: Given the complex stereochemistry of the steroidal backbone, developing highly stereoselective synthetic methods to produce specific enantiomers or diastereomers of Phenesterin and its analogues. This is crucial for optimizing biological activity and reducing isomeric impurities.
Advanced Analytical Techniques: Employing cutting-edge analytical tools for comprehensive characterization. This includes high-resolution mass spectrometry (HRMS) for precise molecular weight determination, advanced nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NMR, solid-state NMR) for detailed structural elucidation, and chromatographic techniques coupled with detectors for purity assessment and impurity profiling european-mrs.comnih.govresearchgate.netresearchgate.net.
Computational Chemistry in Synthesis Design: Utilizing computational chemistry tools for reaction prediction, retrosynthesis, and optimization of synthetic pathways, potentially leading to more efficient and convergent routes to Phenesterin and its complex analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
